molecular formula C11H10N2O B12008660 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

Cat. No.: B12008660
M. Wt: 186.21 g/mol
InChI Key: IKBLVDWTLBFPQO-UHFFFAOYSA-N
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Description

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C11H10N2O. It is known for its unique structure, which includes a phenyl group attached to a dihydro-1,2-oxazole ring, and an acetonitrile group.

Preparation Methods

The synthesis of 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual HF to ensure safety and purity of the product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Major products formed from these reactions include oxazoles, reduced amines, and substituted nitriles.

Scientific Research Applications

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile include:

    2-(4-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(3-Phenyl-4,5-dihydro-1,2-thiazol-5-yl)acetonitrile: Contains a sulfur atom in place of the oxygen in the oxazole ring.

    2-(3-Phenyl-4,5-dihydro-1,2-imidazol-5-yl)acetonitrile: Contains a nitrogen atom in place of the oxygen in the oxazole ring.

The uniqueness of this compound lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

InChI

InChI=1S/C11H10N2O/c12-7-6-10-8-11(13-14-10)9-4-2-1-3-5-9/h1-5,10H,6,8H2

InChI Key

IKBLVDWTLBFPQO-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CC#N

Origin of Product

United States

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